molecular formula C23H27N5O2 B10925678 6-cyclopropyl-1-methyl-N-[2-(morpholin-4-yl)-2-phenylethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-1-methyl-N-[2-(morpholin-4-yl)-2-phenylethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10925678
M. Wt: 405.5 g/mol
InChI Key: KRWSZFVEZRZLQM-UHFFFAOYSA-N
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Description

6-CYCLOPROPYL-1-METHYL-N~4~-(2-MORPHOLINO-2-PHENYLETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a cyclopropyl group, a methyl group, and a morpholino-phenylethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-CYCLOPROPYL-1-METHYL-N~4~-(2-MORPHOLINO-2-PHENYLETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolopyridine core, followed by the introduction of the cyclopropyl and methyl groups. The final step involves the attachment of the morpholino-phenylethyl moiety under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

6-CYCLOPROPYL-1-METHYL-N~4~-(2-MORPHOLINO-2-PHENYLETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-CYCLOPROPYL-1-METHYL-N~4~-(2-MORPHOLINO-2-PHENYLETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

    Pyrazolopyridines: Other compounds in this class share structural similarities but may differ in their functional groups and biological activities.

    Cyclopropyl-containing compounds: These compounds have a cyclopropyl group, which imparts unique chemical properties.

    Morpholino-phenylethyl derivatives: Compounds with this moiety may exhibit similar biological activities.

Uniqueness: 6-CYCLOPROPYL-1-METHYL-N~4~-(2-MORPHOLINO-2-PHENYLETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential applications across various fields of research. Its distinct structure allows for diverse chemical reactivity and biological interactions, making it a valuable compound for scientific exploration.

Properties

Molecular Formula

C23H27N5O2

Molecular Weight

405.5 g/mol

IUPAC Name

6-cyclopropyl-1-methyl-N-(2-morpholin-4-yl-2-phenylethyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H27N5O2/c1-27-22-19(14-25-27)18(13-20(26-22)16-7-8-16)23(29)24-15-21(17-5-3-2-4-6-17)28-9-11-30-12-10-28/h2-6,13-14,16,21H,7-12,15H2,1H3,(H,24,29)

InChI Key

KRWSZFVEZRZLQM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)NCC(C4=CC=CC=C4)N5CCOCC5

Origin of Product

United States

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